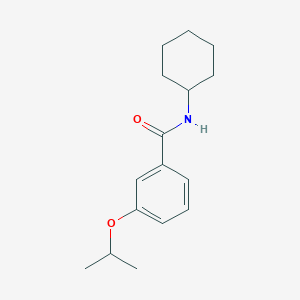

![molecular formula C18H28N2O4 B5500394 2,4-diethoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5500394.png)

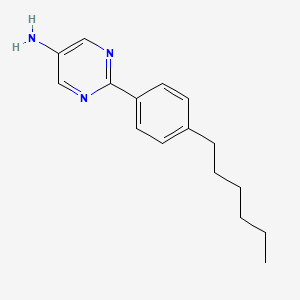

2,4-diethoxy-N-[3-(4-morpholinyl)propyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"2,4-diethoxy-N-[3-(4-morpholinyl)propyl]benzamide" is part of a series of benzamide derivatives. These compounds have been extensively studied due to their biological activities, particularly in the context of gastrokinetic effects. The benzamide scaffold is a common feature in many bioactive compounds, prompting extensive research into their synthesis, structure, and properties (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).

Synthesis Analysis

The synthesis of benzamide derivatives, including "2,4-diethoxy-N-[3-(4-morpholinyl)propyl]benzamide," typically involves the condensation of appropriate benzene compounds with morpholines. These syntheses are focused on creating compounds with significant biological activities, particularly as gastrokinetic agents (Kato et al., 1992).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including this compound, is characterized by the presence of a benzamide moiety coupled with a morpholine group. These structures are analyzed using techniques like X-ray crystallography, revealing details about their molecular geometry and crystalline forms (Jin Ning-ren, 2012).

Chemical Reactions and Properties

These benzamide derivatives participate in various chemical reactions, contributing to their bioactivity. Their reactivity is influenced by the substituents on the benzamide ring and the presence of the morpholine group. These compounds exhibit distinct reactions typical of amides and are studied for their potential in forming more complex chemical structures (Kato et al., 1992).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are closely studied to understand their behavior in different environments. These properties are essential for determining their stability and suitability for various applications (Jin Ning-ren, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are crucial for understanding the potential applications of these benzamide derivatives. Research in this area focuses on how the chemical structure influences biological activity and potential therapeutic uses (Kato et al., 1992).

Wissenschaftliche Forschungsanwendungen

Synthesis of Biodegradable Materials

Polyesteramides with Pendant Functional Groups : Research has focused on the synthesis of biodegradable polyesteramides incorporating pendant functional groups, utilizing morpholine derivatives. These compounds are prepared through ring-opening copolymerization, demonstrating potential in creating materials with specific chemical functionalities for targeted applications, such as drug delivery systems or biocompatible materials (P. J. I. Veld, P. Dijkstra, J. Feijen, 1992).

Medicinal Chemistry and Pharmacology

Coronary Active Compounds : Investigations into 2-benzopyranone derivatives, which include morpholino groups, have shown efficacy in coronary dilation, highlighting their potential in the treatment of coronary heart diseases. This research underscores the importance of morpholino derivatives in developing new therapeutics (H. Jacobi, K. Boltze, P. Seidel, H. Schwarz, 1977).

Carbonic Anhydrase Inhibitors : Morpholino benzamide derivatives have been evaluated as inhibitors of carbonic anhydrase isoenzymes, offering insights into the design of inhibitors with potential applications in treating conditions like glaucoma, epilepsy, and certain diuretic ailments (C. Supuran, A. Maresca, F. Gregáň, Milan Remko, 2013).

PI3K Inhibitors and Anticancer Agents : The synthesis of morpholino benzamides as PI3K inhibitors showcases their potential as novel anticancer agents. These compounds exhibit significant antiproliferative activity against various cancer cell lines, indicating their promise in cancer therapy (Teng Shao, Juan Wang, Jian-Gang Chen, Xiao-meng Wang, Huan-qiu Li, Yi-ping Li, Yan Li, Guang Yang, Q. Mei, San-qi Zhang, 2014).

Organic Synthesis and Chemical Analysis

Electrochemical Studies : The electrochemical oxidation of related morpholino aniline derivatives has been explored, providing valuable data on the electrochemical properties and potential applications of these compounds in synthetic organic chemistry and materials science (Hadi Beiginejad, D. Nematollahi, 2013).

Eigenschaften

IUPAC Name |

2,4-diethoxy-N-(3-morpholin-4-ylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O4/c1-3-23-15-6-7-16(17(14-15)24-4-2)18(21)19-8-5-9-20-10-12-22-13-11-20/h6-7,14H,3-5,8-13H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDVZSPALKGEBFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)NCCCN2CCOCC2)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-diethoxy-N-[3-(morpholin-4-yl)propyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

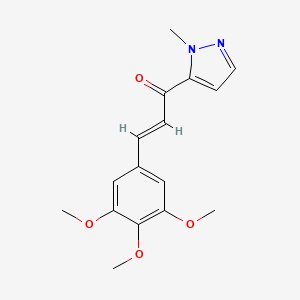

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-2-(5-fluoro-2-methylphenyl)-N-methylacetamide](/img/structure/B5500329.png)

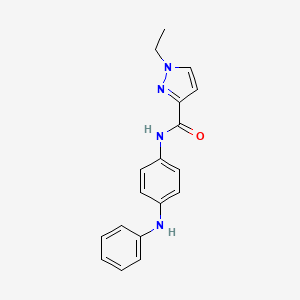

![4-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5500330.png)

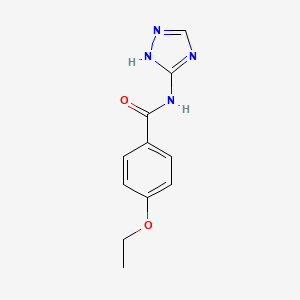

![(3aR*,7aS*)-2-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5500365.png)

![5-[1-(2,4-difluoro-3-methoxybenzoyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5500375.png)

![N-1-adamantyl-4-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5500389.png)

![3-[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5500397.png)

![N-(2,4-dimethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5500399.png)

![N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5500417.png)